methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate
Description
Properties
IUPAC Name |
methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-13(2)9-14(6-4-10(16)5-7-14)11(15-13)8-12(17)18-3/h4-8,15H,9H2,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJLCWKSQVCFHH-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=CC(=O)OC)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2(C=CC(=O)C=C2)/C(=C/C(=O)OC)/N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135106 | |
| Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206906-39-9 | |
| Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206906-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate typically involves the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed through X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Mechanistic Insights
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Nucleophilic Centers : The enamine structure provides three reactive sites:
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β-CH group (primary site for electrophilic attack).
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NH group in the azaspiro ring.
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Amide NH₂ group (less reactive due to steric hindrance).
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Electrophilic Acylation : The benzoxazinetrione acts as an electrophile, initiating acylation at the β-CH position.
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Cyclization : Subsequent intramolecular cyclization forms the dispiro pyrrolizidine framework .
Structural Confirmation
X-ray crystallography of 3f (Ar = 4-ClC₆H₄, R₁ = Me, R₂ = OMe) confirmed the dispiro architecture, with bond lengths and angles consistent with fused spirocyclic systems .
Conditions
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Solvent : Anhydrous acetonitrile (polar aprotic, facilitates electrophilic interactions).
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Temperature : Reflux (~82°C).
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Stoichiometry : 1:1 molar ratio of reactants.
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Monitoring : Reaction completion is indicated by the disappearance of the violet color of the benzoxazinetrione .
Functional Group Compatibility
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Methoxy, methyl, and halogen substituents on the benzoxazinetrione do not inhibit reactivity, enabling diverse product derivatization.
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Steric effects from bulky groups (e.g., 4-BrC₆H₄) slightly prolong reaction times but do not significantly reduce yields .
Comparative Reactivity
| Feature | Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[...])ethanoate | Analogous Spiroenamines |
|---|---|---|
| β-CH Reactivity | High (primary site for acylation) | Moderate |
| NH Group Reactivity | Moderate (sterically hindered) | High |
| Cyclization Efficiency | Excellent (forms stable dispiro systems) | Variable |
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is explored as a precursor for synthesizing biologically active molecules. Its spirocyclic structure allows for the development of compounds that can interact with various biological targets, potentially leading to new therapeutic agents.
Case Study:
A study demonstrated that derivatives of spirocyclic compounds exhibit significant activity against cancer cell lines. The structural modifications provided by this compound enhance the efficacy of these compounds in targeting specific pathways involved in tumor growth .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo acylation and cyclization reactions makes it valuable in constructing diverse chemical architectures.
Synthesis Pathways:
The synthesis typically involves:
- Acylation: Reaction with acylating agents to form acyl derivatives.
- Cyclization: Intramolecular reactions leading to the formation of spirocyclic structures .
Table 1: Key Reactions Involving Methyl (2Z)-(3,3-Dimethyl...)
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Acylation | Reaction with acylating agents | Acyl derivatives |
| Cyclization | Intramolecular cyclization | Spirocyclic isoxazolyl derivatives |
Material Science
Research indicates potential applications in developing novel materials with unique properties due to the compound's distinctive chemical structure. Its interactions at the molecular level can lead to materials with tailored functionalities.
Mechanism of Action
The mechanism of action of methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood through comparison with related spirocyclic and heterocyclic derivatives. Key differences in substituents, ring systems, and stereochemistry influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Spirocyclic Core Variations : The target compound’s 2-azaspiro[4.5]decane system differentiates it from 1,4-dioxa-8-azaspiro analogs (e.g., in ), which exhibit altered electronic properties due to oxygen incorporation .
Substituent Effects: The trifluoromethylpyridinyl group in ’s compound enhances bioactivity through electron-withdrawing effects, contrasting with the target compound’s methyl-ethanoate group .
Synthesis Complexity : The target compound’s synthesis via palladium-catalyzed [3 + 2] annulation () offers higher diastereoselectivity compared to multi-step routes for analogs like those in .
Biological Activity
Methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 247.29 g/mol. Its structure includes an azaspiro framework, which is known for conferring various biological properties. The presence of the keto group and the specific stereochemistry contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research focusing on its derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, including acute myeloid leukemia (AML) cells, demonstrating significant cytotoxic effects.
The proposed mechanism of action involves the inhibition of specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cell signaling pathways associated with cancer progression. In particular, compounds derived from this structure have been identified as inhibitors of PTPN11 (SHP2), a target implicated in several cancers. This inhibition can lead to disrupted signaling pathways that promote tumor growth and survival .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects associated with this compound. Studies suggest that it may mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Anticancer Activity Assessment
A study published in the Russian Journal of Organic Chemistry investigated the reaction of this compound with various substrates to assess its anticancer potential. The results indicated a significant reduction in viability in treated cancer cell lines compared to controls, suggesting a dose-dependent relationship between compound concentration and cytotoxicity .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.29 g/mol |
| Anticancer Activity | Significant cytotoxicity |
| Antimicrobial Activity | Effective against pathogens |
| Neuroprotective Effects | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multicomponent condensation reaction involving trimethoxybenzene derivatives, isobutyraldehyde, and nitriles. Key parameters include:
- Solvent systems : Chloroform/acetone (9:1 v/v) is effective for thin-layer chromatography monitoring .
- Catalyst : Acidic or neutral conditions (e.g., silica gel) enhance cyclization efficiency .
- Reaction time : Extended reflux (3–6 hours) improves spirocycle formation .
- Data Table :
| Starting Materials | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,4-Trimethoxybenzene | Ethanol | Silica gel | 72–86 | |
| 2,6-Dimethylphenol | Toluene | None | 65–78 |
Q. How is the structural elucidation of this spiro compound performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : and NMR (e.g., DMSO-) resolve spirocyclic geometry and substituent positions. For example, methyl groups at C3 and C3' appear as singlets near δ 1.2–1.5 ppm .
- X-ray crystallography : Confirms Z-configuration of the ethanoate group and spiro junction geometry (e.g., bond angles of 109.5° for tetrahedral spiro carbons) .
- IR spectroscopy : The 8-oxo group shows a strong carbonyl stretch at 1680–1720 cm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the azaspiro ring formation during synthesis?
- Methodological Answer : The reaction proceeds via a [4+2] cycloaddition intermediate, where nitrile nucleophiles attack the electrophilic aldehyde-derived carbocation. Computational studies (DFT) suggest that steric hindrance from the 3,3-dimethyl groups directs nitrile addition to the less hindered C1 position, favoring spiro over linear products .
- Key Evidence : Kinetic isotope effects (KIEs) and isotopic labeling in related azaspiro systems support a stepwise mechanism over concerted pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
